molecular formula C24H17N3O3S B2925161 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 448240-53-7

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2925161
CAS No.: 448240-53-7
M. Wt: 427.48
InChI Key: NEPKBEZRKMYOIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not specified, similar compounds have been synthesized via palladium-catalyzed Heck coupling reactions .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents : A series of new N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and showed potent antimicrobial activity against Gram-positive, Gram-negative bacterial strains, and fungal strains. Some molecules surpassed reference drugs in effectiveness against pathogenic strains used, with compound 3e demonstrating significant growth inhibitory effects (Bikobo et al., 2017).
  • Novel thiazolepyridine conjugated benzamides as antibacterial agents : A series of N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides were synthesized and showed moderate bacterial growth inhibition against Staphylococcus aureus and Bacillus subtilis strains (Karuna et al., 2021).

Anticancer Applications

  • Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides : This study focused on the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against four cancer cell lines. Several compounds demonstrated moderate to excellent anticancer activity, with five derivatives showing higher activities than the reference drug (Ravinaik et al., 2021).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

It’s known that benzothiazole derivatives can interact with their targets in a variety of ways, often by binding to an active site and modulating the target’s activity .

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it’s likely that multiple pathways could be affected .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favourable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would impact their bioavailability and efficacy.

Result of Action

Benzothiazole derivatives have been associated with a variety of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities . Therefore, the compound could potentially induce cell death, inhibit cell proliferation, or modulate inflammatory responses.

Action Environment

The action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can be influenced by various environmental factors. For instance, solvent effects can impact the excited-state hydrogen bonds and proton transfers of similar compounds . Additionally, the degree of charge transfer can increase with solvent polarity .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c28-21-12-13-22(29)27(21)18-10-8-15(9-11-18)23(30)25-17-5-3-4-16(14-17)24-26-19-6-1-2-7-20(19)31-24/h1-11,14H,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPKBEZRKMYOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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